Tenivastatin
Overview
Description
Tenivastatin is a potent reversible inhibitor of HMGCR (HMG-CoA reductase), which reduces cholesterol synthesis and increases low-density lipoprotein (LDL) receptors on cell membranes of liver and extrahepatic tissues . It belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives .
Molecular Structure Analysis
The molecular formula of Tenivastatin is C25H40O6 . It has an average weight of 436.5815 and a monoisotopic mass of 436.282489012 . More detailed structural analysis would require specific scientific techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
Tenivastatin has a molecular formula of C25H40O6 and an average weight of 436.5815 . More detailed physical and chemical properties would require laboratory analysis.Scientific Research Applications
Neuroprotective Effects and Cognitive Enhancement
Tenivastatin has demonstrated promising neuroprotective effects and cognitive enhancement properties. Studies have shown its ability to ameliorate cognitive deficits induced by sleep deprivation and chronic restraint stress in animal models. In these studies, Tenivastatin improved memory impairments and regulated inflammatory cytokines in the hippocampus. It also exhibited potential in modulating the toll-like receptor 4/nuclear factor-kappa B-mediated inflammation pathway and enhancing the expression of neurotrophic factors, indicating its therapeutic potential for cognitive dysfunction related to stress and sleep deprivation (Jiang et al., 2023); (Wang et al., 2022).
Modulation of Synaptic Transmission
Tenivastatin has been found to enhance synaptic transmission, which is a crucial process in brain functions such as learning and memory formation. Studies revealed that Tenivastatin significantly enhanced the slope of field excitatory postsynaptic potentials and increased the frequency and amplitude of spontaneous excitatory postsynaptic currents. These findings suggest the role of Tenivastatin in potentiating synaptic transmission and its potential use as a nootropic product or a neuroprotective drug (Wei et al., 2015).
Potential in Alzheimer's Disease Treatment
Tenivastatin has also shown potential in the treatment of neurodegenerative disorders such as Alzheimer's disease. In an animal model of sporadic Alzheimer's disease induced by streptozotocin, Tenivastatin significantly improved cognitive damage and reduced markers of oxidative stress and tau hyperphosphorylation in the hippocampus. These findings provide experimental evidence supporting the preventive effect of Tenivastatin on cognitive dysfunction and neurodegeneration, pointing to its potential benefits in treating disorders like Alzheimer's disease (Huang et al., 2018).
Future Directions
While specific future directions for Tenivastatin are not available, the field of statin research is active and ongoing. For example, there is interest in understanding the role of high-intensity statin pretreatment on coronary microvascular dysfunction in patients with coronary heart disease undergoing percutaneous coronary intervention .
properties
IUPAC Name |
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O6/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29)/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLXKKNPFMNSFA-HGQWONQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880249 | |
Record name | Simvastatin carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Simvastatin acid | |
CAS RN |
121009-77-6 | |
Record name | Tenivastatin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121009776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenivastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14714 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Simvastatin carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENIVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L6M5TH46B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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